4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a 3-chloro-4-methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-4-methoxyaniline with succinic anhydride, followed by cyclization under acidic conditions to form the pyrrolidinone ring .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce new substituents onto the aromatic ring or the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinones .
Scientific Research Applications
4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: A structurally related compound with similar biological activities.
3-Chloro-4-methoxyphenyl derivatives: Compounds with similar substituents on the aromatic ring, exhibiting comparable chemical reactivity and biological properties.
Uniqueness: 4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one is unique due to the specific combination of the pyrrolidinone ring and the 3-chloro-4-methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for targeted interactions with molecular targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C11H12ClNO2 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO2/c1-15-10-3-2-7(4-9(10)12)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14) |
InChI Key |
BPZCPBOFVIRBTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)Cl |
Origin of Product |
United States |
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